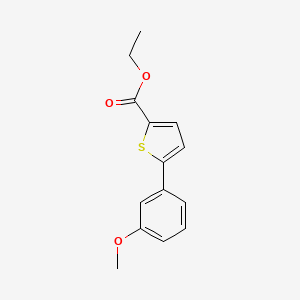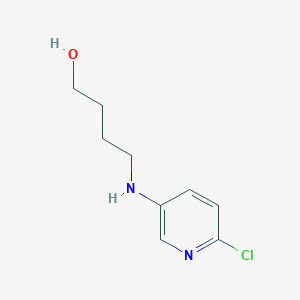![molecular formula C21H32O B14132701 Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- CAS No. 78531-60-9](/img/structure/B14132701.png)
Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- is an organic compound with the molecular formula C28H46O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is notable for its unique structure, which includes a heptylcyclohexyl group attached to a phenyl ring, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group into the aromatic ring. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product, such as distillation or recrystallization, to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron (Fe) for halogenation.
Major Products
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- involves its interaction with various molecular targets. The carbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The compound’s unique structure allows it to interact with specific pathways and receptors, making it a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-(4-cyclohexylphenyl)-: Similar structure but with a cyclohexyl group instead of a heptylcyclohexyl group.
Ethanone, 1-(4-ethylphenyl)-: Contains an ethyl group instead of a heptylcyclohexyl group.
Ethanone, 1-[1,1’-biphenyl]-4-yl-: Features a biphenyl group instead of a heptylcyclohexyl group.
Uniqueness
Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- is unique due to its heptylcyclohexyl group, which imparts distinct physical and chemical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for specialized applications.
Propriétés
Numéro CAS |
78531-60-9 |
|---|---|
Formule moléculaire |
C21H32O |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
1-[4-(4-heptylcyclohexyl)phenyl]ethanone |
InChI |
InChI=1S/C21H32O/c1-3-4-5-6-7-8-18-9-11-20(12-10-18)21-15-13-19(14-16-21)17(2)22/h13-16,18,20H,3-12H2,1-2H3 |
Clé InChI |
LHAPFXXKRZXCDR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





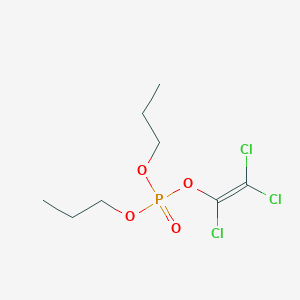

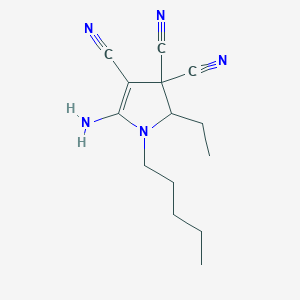

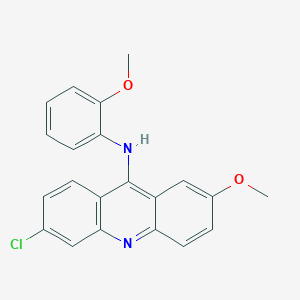
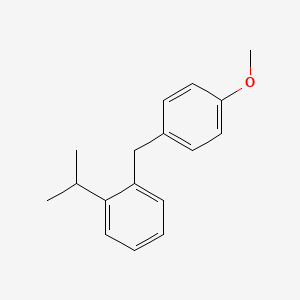
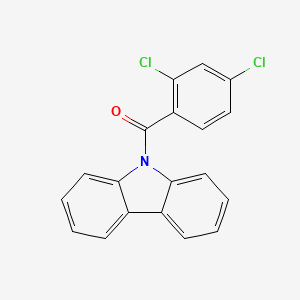
![6-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B14132685.png)

